3-Bromo-2-fluoro-6-nitrophenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-2-fluoro-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMCEGIMVKYLEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 Bromo 2 Fluoro 6 Nitrophenylacetic Acid and Analogues
Precursor Synthesis Approaches
The initial phase in the synthesis of the target compound focuses on the assembly of a correctly substituted benzene (B151609) ring. This typically involves the preparation of halogenated nitrobenzene intermediates and substituted phenylacetonitriles, which serve as the foundational scaffolds for subsequent chemical modifications.
Synthesis of Halogenated Nitrobenzene Intermediates (e.g., 3-Bromo-2-fluoronitrobenzene)
The synthesis of key intermediates such as 3-Bromo-2-fluoronitrobenzene is a critical first step. One patented method outlines a multi-step synthesis starting from o-bromoaniline. google.com This process involves:
Acetylation: o-Bromoaniline is acetylated using acetyl chloride in the presence of a base to yield N-(2-bromophenyl)acetamide. google.com
Nitration: The resulting acetamide is then nitrated with nitric acid to produce N-(2-bromo-6-nitrophenyl)acetamide. google.com
Hydrolysis: The acetamide is hydrolyzed to give 2-bromo-6-nitroaniline. google.com
Diazotization and Fluorination: Finally, a diazotization reaction of 2-bromo-6-nitroaniline, followed by decomposition of the diazonium salt intermediate in the presence of a fluoride (B91410) source, yields 3-bromo-2-fluoronitrobenzene. google.com
This method is advantageous as it utilizes inexpensive starting materials and avoids costly fluorinating agents. google.com An alternative approach reported in the literature involves the fluorination of 3-bromo-2-chloronitrobenzene using potassium fluoride (KF) and cesium fluoride (CsF), resulting in a 73% yield. google.com
| Starting Material | Reagents | Intermediate(s) | Final Product | Reported Yield | Reference |
| o-Bromoaniline | 1. Acetyl chloride, base; 2. Nitric acid; 3. HCl; 4. Fluoride, nitro compound | N-(2-bromophenyl)acetamide, N-(2-bromo-6-nitrophenyl)acetamide, 2-bromo-6-nitroaniline | 3-Bromo-2-fluoronitrobenzene | High (not specified) | google.com |
| 3-Bromo-2-chloronitrobenzene | KF, CsF | Not applicable | 3-Bromo-2-fluoronitrobenzene | 73% | google.com |
Preparation of Substituted Phenylacetonitriles
Substituted phenylacetonitriles are versatile intermediates for the synthesis of phenylacetic acids. A common method for their preparation is through the nucleophilic aromatic substitution of a halogen on a nitro-activated benzene ring with a cyanide source.
For instance, the synthesis of 2-nitro substituted phenylacetonitrile compounds can be achieved by reacting a di- or tri-substituted nitrobenzene with a cyanoacetic acid ester, such as tert-butyl cyanoacetate, in the presence of a base like potassium carbonate or potassium phosphate in a solvent like DMF or THF. This is followed by decarboxylation. google.com This method has been shown to produce various substituted nitrophenylacetonitriles in high yields. google.com
| Substituted Nitrobenzene | Cyanide Source | Base | Solvent | Product | Reported Yield |
| 2,6-Dichloronitrobenzene | tert-Butyl cyanoacetate | Potassium carbonate | DMF | 3-Chloro-2-nitrophenylacetonitrile | 94.1% |
| 2,5-Dichloronitrobenzene | tert-Butyl cyanoacetate | Potassium phosphate | DMF | 4-Chloro-2-nitrophenylacetonitrile | 90.4% |
| 2,6-Difluoronitrobenzene | tert-Butyl cyanoacetate | Sodium carbonate | THF | 3-Fluoro-2-nitrophenylacetonitrile | 92.8% |
| 2-Bromo-3-nitrotrifluoromethylbenzene | tert-Butyl cyanoacetate | Potassium carbonate | DMF | 2-Cyano-2-(6'-trifluoromethyl-2'-nitrophenyl)acetic acid tert-butyl ester | 94.2% |
Carboxylation and Acid Formation Routes
Once the appropriately substituted aromatic precursor is synthesized, the next crucial step is the introduction of the acetic acid moiety. Several synthetic routes can be employed to achieve this transformation.
Nucleophilic Aromatic Substitution with Malonate Esters Followed by Decarboxylation
A well-established method for forming aryl-acetic acids is through the malonic ester synthesis. wikipedia.orgchemicalnote.comlibretexts.org This process involves a nucleophilic aromatic substitution (SNA) reaction where a halogen on an electron-deficient aromatic ring is displaced by the enolate of a malonate ester, such as diethyl malonate. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, like a nitro group, ortho or para to the leaving group activates the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org
The reaction proceeds through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Following the substitution reaction, the resulting arylmalonate ester is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the desired phenylacetic acid derivative. wikipedia.orgchemicalnote.comlibretexts.orgopenochem.org
Reaction of Benzyl (B1604629) Sodium Intermediates with Carbon Dioxide
An alternative route involves the generation of a benzyl sodium intermediate from a substituted benzyl halide, which then reacts with carbon dioxide to form the carboxylate. A patent describes a method for the synthesis of 4-bromo-2-nitrophenylacetic acid starting from 3-chloro-4-bromo-2-nitrotoluene. google.com The starting material reacts with sodium metal to form a 4-bromo-2-nitrotoluene-yl-sodium intermediate, which then rearranges to the more stable 4-bromo-2-nitrobenzyl sodium. google.com This benzyl sodium intermediate is then carboxylated by bubbling carbon dioxide gas through the reaction mixture. google.com Subsequent acidification yields the final product. google.com This process has been reported to produce the desired product in high yields, around 94-97%. google.com
Direct Functionalization Methods on Aryl Acetic Acid Scaffolds
More recent advancements in organic synthesis have explored the direct functionalization of aryl acetic acid scaffolds. These methods can offer more atom-economical and efficient pathways to complex molecules. Palladium-catalyzed α-arylation of aryl acetic acid derivatives has been developed, allowing for the coupling of aryl acetic acids with aryl bromides and chlorides. nih.govorganic-chemistry.org
Additionally, directing-group-assisted remote C-H activation strategies have emerged as powerful tools for the functionalization of arylacetic acids. rsc.org These methods utilize a directing group to guide a transition metal catalyst to a specific C-H bond on the aromatic ring, enabling the introduction of various functional groups. While not directly applied to the synthesis of 3-Bromo-2-fluoro-6-nitrophenylacetic acid in the reviewed literature, these modern techniques represent potential future avenues for the synthesis of this and related compounds.
Advanced Synthetic Techniques and Optimization
The efficient synthesis of structurally complex molecules like this compound and its derivatives necessitates the use of advanced and optimized synthetic methodologies. These strategies are crucial for controlling the formation of specific chemical bonds, directing the position of functional groups, and ensuring the final product's purity.
Catalytic Approaches in C-C and C-X Bond Formation
Catalytic reactions are fundamental to modern organic synthesis, offering high efficiency and selectivity for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be oxygen, nitrogen, etc.) bonds. dntb.gov.ua Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard and have seen wide application in the pharmaceutical industry for preparing complex molecules. researchgate.netnobelprize.org
For the synthesis of analogues of this compound, several key palladium-catalyzed reactions can be employed:
Suzuki-Miyaura Coupling: This reaction is highly effective for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an organohalide. nobelprize.org For instance, the bromine atom on the phenyl ring could be coupled with various boronic acids to introduce diverse aryl or alkyl groups, expanding the range of possible analogues. inventivapharma.com The reaction is valued for its mild conditions and tolerance of numerous functional groups. nobelprize.org
Heck Reaction: This method creates a C-C bond by coupling the aryl halide with an alkene, providing a pathway to introduce vinyl or substituted vinyl groups onto the aromatic ring.
Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds. It enables the synthesis of a wide array of aniline derivatives by coupling aryl halides with amines, which would be useful for creating analogues where the bromo or nitro group is replaced by an amino substituent. science.gov
Copper-catalyzed reactions, such as the Ullmann condensation, are also vital for C-X bond formation, particularly for creating C-O (ether) and C-S (thioether) linkages. These catalytic systems provide versatile and powerful strategies for the structural modification of the core phenylacetic acid scaffold.
Interactive Data Table: Key Catalytic Cross-Coupling Reactions
| Reaction Name | Bond Formed | Catalyst System (Example) | Coupling Partner 1 | Coupling Partner 2 |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C | Pd(PPh₃)₄ / Base | Aryl Halide | Boronic Acid |
| Heck | C-C | Pd(OAc)₂ / Base | Aryl Halide | Alkene |
| Buchwald-Hartwig | C-N | Pd₂(dba)₃ / Ligand / Base | Aryl Halide | Amine |
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of polysubstituted benzenes, the existing substituents on the ring dictate the position of incoming groups through their electronic directing effects. fiveable.meyoutube.com
For the this compound core:
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a strong deactivating EWG that directs incoming electrophiles to the meta position. youtube.com
Electron-Donating Groups (EDGs) / Halogens: The fluoro and bromo groups are deactivating but direct incoming electrophiles to the ortho and para positions. youtube.com
The final position of a new substituent in an electrophilic aromatic substitution reaction is determined by the combined influence of these directing effects and steric hindrance from bulky groups. youtube.com Careful planning of the reaction sequence is essential to achieve the desired isomer. fiveable.me
Stereoselectivity involves controlling the three-dimensional arrangement of atoms, which is critical when creating chiral molecules. If the acetic acid side chain or other substituents are modified to create a stereocenter, asymmetric synthesis techniques are required. A direct, highly enantioselective alkylation of arylacetic acids can be achieved using chiral lithium amides, which act as recoverable, noncovalent stereodirecting agents. nih.gov This approach allows for the synthesis of specific enantiomers, which is often crucial for biological activity.
Purification and Isolation Methodologies for Complex Derivatives
The isolation and purification of the final active pharmaceutical ingredient (API) or intermediate is a critical step to ensure it meets stringent quality and purity standards. seppure.com For complex aromatic carboxylic acids, a combination of techniques is often employed.
Extraction: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubility in two immiscible solvents, such as an organic solvent and an aqueous solution. youtube.com For carboxylic acids, this is particularly useful. By adjusting the pH of the aqueous layer, the carboxylic acid can be converted to its charged carboxylate salt (using a base), making it soluble in water. Neutral and basic impurities can then be washed away with an organic solvent. Subsequently, acidifying the aqueous layer will protonate the carboxylate, making the neutral carboxylic acid insoluble in water and extractable back into an organic solvent. youtube.comlookchem.com
Crystallization: This is one of the most powerful purification techniques for solid compounds and is widely used in the pharmaceutical industry. acs.orgmdpi.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to form crystals while impurities remain in the solution. lookchem.com The choice of solvent is critical for achieving high purity and yield.
Chromatography: When crystallization or extraction is insufficient, chromatographic methods are used for high-purity separations. arborpharmchem.com
High-Performance Liquid Chromatography (HPLC): This is a highly versatile and precise method for separating complex mixtures. nih.gov By selecting the appropriate column (stationary phase) and solvent system (mobile phase), even closely related derivatives can be effectively separated. Ion-suppressing or ion-pairing agents are often added to the mobile phase to improve the separation of ionic compounds like carboxylic acids. nih.gov
Column Chromatography: This is a standard laboratory technique for routine purification, using a solid adsorbent like silica gel or alumina to separate components of a mixture.
The final purity of the isolated compound is typically confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Interactive Data Table: Common Purification Techniques
| Technique | Principle of Separation | Best Suited For | Key Advantage |
|---|---|---|---|
| Extraction | Differential solubility in immiscible liquids | Separating acidic, basic, and neutral compounds | Simple, scalable initial cleanup |
| Crystallization | Difference in solubility at varying temperatures | Purification of solid compounds to high purity | Can provide very pure material in a single step |
| HPLC | Differential partitioning between mobile and stationary phases | High-resolution separation of complex mixtures | High precision and resolving power |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H NMR spectrum of 3-Bromo-2-fluoro-6-nitrophenylacetic acid is expected to show distinct signals corresponding to the aliphatic, aromatic, and carboxylic acid protons.
Aliphatic Protons: The two protons of the methylene (B1212753) group (-CH₂-) are chemically equivalent and are anticipated to produce a singlet. This signal would likely appear in the range of 3.8-4.2 ppm, shifted downfield from typical aliphatic protons due to the deshielding effects of the adjacent aromatic ring and the electron-withdrawing carboxylic acid group.
Aromatic Protons: The phenyl ring has two remaining protons at the C4 and C5 positions. These adjacent protons are in different chemical environments and are expected to split each other, forming an AB or AX spin system. This would result in two doublets in the aromatic region of the spectrum. The proton at C5 (ortho to the bromine) would likely appear around 7.7-7.9 ppm, while the proton at C4 (meta to the bromine and ortho to the nitro group) would be further deshielded and is predicted to resonate at a higher chemical shift, approximately 8.0-8.2 ppm. The coupling constant between these two protons (³JHH) should be in the range of 8-9 Hz, which is characteristic of ortho-coupling.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is typically observed as a broad singlet at a very downfield chemical shift, often exceeding 11 ppm. Its exact position and broadness can be influenced by solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | > 11.0 | Broad Singlet | N/A |
| Ar-H (C4) | 8.0 - 8.2 | Doublet | ³JHH = 8-9 Hz |
| Ar-H (C5) | 7.7 - 7.9 | Doublet | ³JHH = 8-9 Hz |
| -CH₂- | 3.8 - 4.2 | Singlet | N/A |
With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR analysis.
A ¹⁹F NMR spectrum for this compound would show a single resonance, as there is only one fluorine atom. The chemical shift for an aryl fluoride (B91410) is sensitive to the electronic nature of the other ring substituents. For this structure, the signal is expected in the typical range for fluoroaromatic compounds, likely between -110 and -130 ppm (relative to CFCl₃). This fluorine atom is coupled to the aromatic proton at C3 (ortho position, ³JHF) and the proton at C5 (meta position, ⁴JHF). Consequently, the signal is predicted to appear as a doublet of doublets.
Predicted ¹⁹F NMR Data
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C2-F | -110 to -130 | Doublet of Doublets | ³JHF, ⁴JHF |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: one for the carboxylic acid carbon, one for the methylene carbon, and six for the aromatic carbons.
Carboxyl Carbon: The C=O carbon of the acid is expected at the far downfield end of the spectrum, typically between 170-175 ppm.
Aliphatic Carbon: The -CH₂- carbon signal is predicted to appear in the 35-45 ppm range.
Aromatic Carbons: The six aromatic carbons will resonate between approximately 115 and 150 ppm. The carbons directly attached to electronegative substituents will be most affected. The carbon bearing the nitro group (C6) and the carbon bearing the fluorine (C2) will be significantly deshielded. A key feature will be the splitting of carbon signals due to coupling with the fluorine atom. The C2 signal will appear as a doublet with a large one-bond coupling constant (¹JCF, ~240-260 Hz). Other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Expected Feature(s) |
| -COOH | 170 - 175 | Singlet |
| C-NO₂ (C6) | 145 - 150 | Splitting due to long-range C-F coupling |
| C-Br (C3) | 115 - 120 | Doublet due to two-bond C-F coupling (²JCF) |
| C-F (C2) | 148 - 155 | Doublet with large one-bond C-F coupling (¹JCF) |
| Aromatic CH (C4) | 130 - 135 | Doublet due to long-range C-F coupling |
| Aromatic CH (C5) | 125 - 130 | Doublet due to long-range C-F coupling |
| C-CH₂ (C1) | 135 - 140 | Doublet due to two-bond C-F coupling (²JCF) |
| -CH₂- | 35 - 45 | Singlet (may show small ³JCF coupling) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between the two aromatic protons. A cross-peak connecting the signals of the H4 and H5 protons would definitively establish their ortho relationship.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would show a correlation between the methylene proton singlet and its carbon signal, as well as correlations for the two aromatic protons to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is critical for piecing together the molecular framework. Key expected correlations would include the methylene (-CH₂-) protons showing cross-peaks to the carboxyl carbon and the aromatic carbons C1 and C2. The aromatic proton H4 would be expected to correlate with carbons C2, C5, and C6.
Variable-temperature (VT) NMR studies can provide insight into dynamic processes such as conformational changes. For this compound, tautomerism is not a relevant process. However, the presence of two bulky ortho substituents (nitro and fluoro groups) adjacent to the acetic acid moiety could potentially hinder rotation around the C1-C(H₂) single bond.
At room temperature, this rotation is likely fast on the NMR timescale. If the temperature were lowered significantly, this rotation could slow down. If the rotational barrier is high enough, the two methylene protons could become chemically non-equivalent (diastereotopic), causing their singlet to broaden and eventually resolve into a pair of doublets (an AB quartet). Observing such a change would allow for the calculation of the rotational energy barrier.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be characterized by the distinct absorptions of its carboxylic acid, nitro, and substituted aromatic functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2500 - 3300 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong |
| ~2900 | C-H Stretch | Methylene (-CH₂) | Medium |
| ~1710 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |
| ~1540 | Asymmetric N-O Stretch | Nitro Group (-NO₂) | Strong |
| ~1450-1600 | C=C Stretch | Aromatic Ring | Medium |
| ~1350 | Symmetric N-O Stretch | Nitro Group (-NO₂) | Strong |
| ~1100-1200 | C-F Stretch | Aryl-Fluoride | Strong |
| ~550-650 | C-Br Stretch | Aryl-Bromide | Medium |
The most recognizable features would be the very broad O-H stretch of the carboxylic acid dimer, the sharp and intense carbonyl (C=O) peak, and the two strong, characteristic stretching bands of the nitro group.
Vibrational Analysis of Carboxylic Acid, Nitro, and Halogen Functional Groups
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular vibrations of this compound, allowing for the characterization of its key functional groups.
The carboxylic acid group presents several characteristic vibrational modes. The O-H stretching vibration is typically observed as a broad band in the region of 3300-2500 cm⁻¹, a feature broadened by hydrogen bonding interactions. The carbonyl (C=O) stretching vibration is a strong and sharp absorption, expected to appear in the 1760-1690 cm⁻¹ range. The precise position of this band is sensitive to the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the nitro, bromo, and fluoro groups is anticipated to shift the C=O stretching frequency to a higher wavenumber. The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected to produce bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.
The nitro group (-NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric N-O stretching vibration typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹ hmdb.cawikipedia.org. These bands are generally strong in the IR spectrum.
The halogen functional groups , carbon-bromine (C-Br) and carbon-fluorine (C-F), also have characteristic vibrational frequencies. The C-F stretching vibration is typically found in the 1400-1000 cm⁻¹ region. The C-Br stretching vibration is observed at lower wavenumbers, generally in the 680-515 cm⁻¹ range, due to the larger mass of the bromine atom.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| C=O Stretch | 1760-1690 | |
| C-O Stretch | 1320-1210 | |
| O-H Bend | 1440-1395 | |
| Nitro Group | Asymmetric N-O Stretch | 1550-1475 |
| Symmetric N-O Stretch | 1360-1290 | |
| Halogen Groups | C-F Stretch | 1400-1000 |
| C-Br Stretch | 680-515 |
Hydrogen Bonding Characterization
In the solid state, carboxylic acids like this compound typically form hydrogen-bonded dimers. This intermolecular hydrogen bonding involves the hydroxyl hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule, creating a cyclic arrangement. The presence of a nitro group in the ortho position could potentially lead to intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen atom of the nitro group. However, steric hindrance from the adjacent fluorine and bromine atoms may influence the preferred conformation and the nature of the hydrogen bonding. In the solid state of similar compounds like o-nitrobenzoic acid, intermolecular hydrogen bonds are favored over intramolecular ones due to greater stability quora.com. The broadness of the O-H stretching band in the IR spectrum is a strong indicator of hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Molecular Ion and Fragmentation Pattern Analysis for Molecular Formula Confirmation
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.
Common fragmentation pathways for phenylacetic acids involve the loss of the carboxylic acid group (-COOH, 45 Da) or the carboxyl radical (-•COOH). The presence of the nitro group can lead to characteristic fragmentation patterns, including the loss of NO₂ (46 Da) or NO (30 Da). Cleavage of the bond between the phenyl ring and the acetic acid side chain would result in fragments corresponding to the substituted phenyl cation and the acetic acid radical, or vice versa.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₈H₅BrFNO₄, the exact mass can be calculated. This precise mass measurement from HRMS would unequivocally confirm the molecular formula and distinguish it from other compounds with the same nominal mass.
X-ray Diffraction Crystallography
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Computational Chemistry and Theoretical Investigations
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties. For 3-Bromo-2-fluoro-6-nitrophenylacetic acid, a comprehensive search of scientific literature and chemical databases did not yield any specific QSPR studies. The following sections outline the theoretical framework and potential approaches for developing such models for this compound.
The foundation of any QSPR model lies in the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors could be calculated to predict properties such as solubility, boiling point, and chromatographic retention times.
A hypothetical set of empirical descriptors that could be developed for this compound is presented below. These descriptors are categorized into constitutional, topological, and quantum-chemical descriptors.
| Descriptor Class | Descriptor Example | Potential Property Correlation |
| Constitutional | Molecular Weight | Boiling Point, Melting Point |
| Atom Count (Br, F, N, O) | Polarity, Reactivity | |
| Topological | Wiener Index | van der Waals Surface Area |
| Balaban J Index | Molecular Shape and Branching | |
| Quantum-Chemical | Dipole Moment | Solubility in Polar Solvents |
| HOMO/LUMO Energies | Reactivity, Electron Accepting/Donating Ability |
This table is a hypothetical representation of descriptors that could be calculated for this compound to build QSPR models. No published studies have specifically developed or validated these for this compound.
Molecular descriptors can also be correlated with the synthetic accessibility or reactivity of a compound. For instance, descriptors related to electronic properties (e.g., partial charges on atoms, frontier molecular orbital energies) can provide insights into the likely sites of nucleophilic or electrophilic attack, thus guiding synthetic strategies.
A theoretical correlation of selected descriptors with potential reactivity indicators for this compound is outlined below.
| Molecular Descriptor | Potential Reactivity Indicator | Theoretical Rationale |
| LUMO Energy | Susceptibility to Nucleophilic Attack | A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. |
| Partial Charge on Carbonyl Carbon | Reactivity towards Nucleophiles | A more positive partial charge indicates a more electrophilic center, prone to nucleophilic addition. |
| Bond Order of C-Br Bond | Potential for Halogen Displacement | A lower bond order might suggest a weaker bond, potentially more susceptible to cleavage in certain reactions. |
This table presents a theoretical framework for correlating molecular descriptors of this compound with its reactivity. These correlations have not been experimentally or computationally validated in published literature for this specific molecule.
Molecular Docking and Interaction Profiling (Theoretical Insights, Excluding Biological/Clinical Interpretation)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific molecular docking studies involving this compound have been published, this section explores the theoretical application of such methods to this compound.
In a hypothetical docking scenario, this compound could be docked into the active site of a theoretical protein target. The resulting binding modes would be analyzed to understand the key intermolecular interactions. Potential interactions could include hydrogen bonds involving the carboxylic acid group and halogen bonds involving the bromine atom.
Docking programs utilize scoring functions to estimate the binding affinity between a ligand and its target. These scores are typically expressed in units of energy (e.g., kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction. For this compound, a hypothetical docking study against a target would yield such scores, allowing for a computational ranking of its potential binding affinity.
Following the prediction of a binding mode, the interface between this compound and its theoretical target would be examined to identify "hotspots" – regions that contribute significantly to the binding energy. These hotspots are often characterized by a high density of favorable intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
Structure Reactivity and Structure Property Relationships of 3 Bromo 2 Fluoro 6 Nitrophenylacetic Acid and Its Derivatives Excluding Biological/clinical Implications
Influence of Halogenation and Nitro Substitution on Aromatic Reactivity
The aromatic ring of 3-Bromo-2-fluoro-6-nitrophenylacetic acid is trisubstituted with a nitro group (-NO₂), a fluorine atom (-F), and a bromine atom (-Br), in addition to the carboxymethyl group (-CH₂COOH). These substituents profoundly influence the ring's susceptibility to both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the rate and regioselectivity of these reactions are heavily dependent on the nature of the substituents already present on the ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
The substituents on the this compound ring—nitro, fluoro, and bromo—are all electron-withdrawing groups, and therefore, they deactivate the aromatic ring towards electrophilic attack. msu.educhemistrysteps.com The nitro group is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. youtube.comyoutube.com Halogens, such as fluorine and bromine, are also deactivating because their strong inductive effect outweighs their electron-donating resonance effect (+M). youtube.comquora.com The cumulative effect of three deactivating groups makes the aromatic ring of this compound extremely electron-deficient and thus highly unreactive towards electrophilic aromatic substitution. Reactions that would readily occur with benzene would require exceptionally harsh conditions, if they proceed at all. msu.edu
In the hypothetical case of an EAS reaction, the directing effects of the existing substituents would determine the position of the incoming electrophile.
Nitro group (-NO₂): Strongly deactivating and a meta-director. youtube.comslideshare.net
Fluoro (-F) and Bromo (-Br) groups: Deactivating yet ortho-, para-directors. quora.comorganicchemistrytutor.com
Carboxymethyl group (-CH₂COOH): Weakly deactivating and an ortho-, para-director.
The directing influences of these groups are summarized below:
The nitro group at C-6 would direct an incoming electrophile to C-4.
The fluoro group at C-2 would direct to C-4 and C-6 (already substituted).
The bromo group at C-3 would direct to C-1 (already substituted) and C-5.
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -CH₂COOH (Carboxymethyl) | Weakly Deactivating | Ortho, Para |
While the electron-deficient nature of the ring makes it resistant to electrophilic attack, it significantly enhances its susceptibility to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group (typically a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In this compound, both fluorine and bromine atoms can act as leaving groups. The powerful electron-withdrawing nitro group is positioned ortho to the fluorine atom and para to the bromine atom. This arrangement is ideal for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction. wikipedia.orglibretexts.org The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. msu.edu Consequently, this compound is expected to be highly reactive towards nucleophiles, leading to the displacement of either the fluoride (B91410) or bromide ion. The relative leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions, because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine. nih.gov
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the phenyl ring of phenylacetic acid increase its acidity by stabilizing the negative charge of the carboxylate through an inductive effect (-I). youtube.com The phenyl ring in phenylacetic acid itself is more electron-withdrawing than an alkyl group, making phenylacetic acid (pKa ≈ 4.31) more acidic than acetic acid (pKa ≈ 4.76). stackexchange.com
In this compound, the three strongly electron-withdrawing substituents (nitro, fluoro, bromo) significantly pull electron density away from the carboxymethyl side chain. This inductive withdrawal of electrons stabilizes the resulting carboxylate anion, making the corresponding acid much stronger (i.e., having a lower pKa value) than unsubstituted phenylacetic acid. The magnitude of this effect can be estimated using Hammett substituent constants (σ), which provide a quantitative measure of the electronic effect of a substituent. utexas.edu Positive σ values indicate electron-withdrawing groups, which increase acidity. cambridge.org
| Substituent | σ (meta) | σ (para) |
|---|---|---|
| -F | +0.34 | +0.06 |
| -Br | +0.39 | +0.23 |
| -NO₂ | +0.71 | +0.78 |
Source: Data compiled from various sources on Hammett constants. wikipedia.orgscience.govresearchgate.net
The strong positive σ values for the nitro and halogen groups indicate a substantial acid-strengthening effect. wikipedia.org The reactivity of the carboxylic acid group itself, for reactions such as esterification or amidation, is generally not directly affected by the ring substituents, although the harsh conditions that might be required for other transformations on the highly deactivated ring could lead to side reactions at the carboxyl group. nih.govresearchgate.net
Stereochemical Considerations and Chiral Derivatives
The α-carbon of the acetic acid side chain in this compound is a prochiral center. Substitution at this position can lead to the formation of a chiral center, opening up the possibility of stereoisomerism.
A chiral center can be introduced at the α-position by replacing one of the methylene (B1212753) protons with a different substituent, for example, through an alkylation reaction. nih.gov This typically results in a racemic mixture of the two enantiomers. The separation of these enantiomers, a process known as resolution, is crucial for many applications.
Common strategies for the resolution of racemic carboxylic acids include:
Classical Resolution: This method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid.
Enzymatic Resolution: This technique utilizes enzymes, such as lipases, which can selectively catalyze a reaction (e.g., esterification) with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. researchgate.netresearchgate.net This method is often highly enantioselective and can be performed under mild conditions.
Achieving stereocontrol in reactions to favor the formation of one stereoisomer over another is a major goal in organic synthesis.
Enantioselectivity: Enantioselective synthesis aims to produce a single enantiomer directly. For α-aryl acetic acids, this can be achieved through methods like asymmetric alkylation or arylation. acs.orgnih.gov This often involves the use of a chiral auxiliary, which is temporarily attached to the molecule to direct the approach of a reagent, or a chiral catalyst that creates a chiral environment for the reaction. nih.gov For instance, the enantioselective alkylation of arylacetic acids can be achieved with high efficiency using chiral lithium amides as noncovalent stereodirecting agents. nih.gov
Diastereoselectivity: When a molecule already contains a chiral center, reactions at a different site can lead to the formation of diastereomers. Diastereoselectivity refers to the preferential formation of one diastereomer over another. In derivatives of chiral α-substituted this compound, the existing stereocenter can influence the stereochemical outcome of subsequent reactions on other parts of the molecule, a phenomenon known as substrate-controlled diastereoselectivity.
The development of stereoselective reactions for α-aryl carboxylic acids is an active area of research, with various catalytic systems being explored to achieve high yields and stereopurity. organic-chemistry.orgunc.eduresearchgate.netnih.gov
Modulation of Physicochemical Properties through Structural Modifications
The physicochemical properties of this compound and its derivatives are intricately linked to their molecular structure. Strategic modifications to the core molecule can significantly alter these properties, thereby influencing their behavior in various chemical and material science contexts. This section explores the influence of structural changes on solubility, stability, and electronic characteristics.
Influence on Solubility and Crystallization Behavior
The solubility of phenylacetic acid derivatives is governed by the interplay of functional groups and the polarity of the solvent. For the parent compound, this compound, the carboxylic acid group provides a site for hydrogen bonding, which can enhance solubility in polar solvents. However, the presence of the bulky and hydrophobic brominated and nitrated phenyl ring can limit aqueous solubility.
Structural modifications, such as the esterification of the carboxylic acid group or substitution of the bromine atom, can be expected to have a pronounced effect on solubility. For instance, converting the carboxylic acid to an ester would likely decrease solubility in polar protic solvents like water, while increasing it in less polar organic solvents.
The crystallization behavior is also highly dependent on the molecular structure. The presence of polar groups like the nitro and carboxylic acid functions, along with the halogen atoms, can lead to strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces. These interactions play a crucial role in the packing of molecules in the crystal lattice. Altering these functional groups would, in turn, modify the crystal packing and could lead to polymorphism, where the compound can exist in different crystalline forms with distinct physical properties.
Table 1: Expected Influence of Structural Modifications on Solubility
| Structural Modification | Expected Effect on Aqueous Solubility | Expected Effect on Nonpolar Solvent Solubility |
| Esterification of carboxylic acid | Decrease | Increase |
| Reduction of nitro group | Increase | Decrease |
| Replacement of bromine with a more polar group | Increase | Decrease |
| Introduction of a long alkyl chain | Decrease | Increase |
Effects on Stability (e.g., Oxidative Stability, Thermal Stability)
The stability of this compound and its derivatives is a critical factor, particularly for their potential use in materials that may be subjected to harsh conditions. The presence of the nitro group, being a strong electron-withdrawing group, can influence the oxidative stability of the molecule. While nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-deficient nature of the aromatic ring, the acetic acid side chain presents a potential site for oxidative cleavage. nih.gov
Thermal stability is another key consideration. The decomposition of such molecules can be initiated at the weakest bonds. Research on the thermal decomposition of nitroanilinoacetic acids, which share structural similarities, suggests that decomposition can be initiated by the loss of the hydroxyl group from the carboxylic acid, facilitated by intramolecular hydrogen bonding with an ortho-nitro group. ias.ac.in In the case of this compound, the presence of the ortho-nitro group could similarly influence its thermal decomposition pathway. The carbon-bromine bond is also a potential site of thermal cleavage, although aromatic C-Br bonds are generally more stable than their aliphatic counterparts.
Modifications to the structure can be employed to enhance stability. For example, converting the carboxylic acid to a more thermally stable functional group, such as an amide, could increase the decomposition temperature. The nature and position of substituents on the phenyl ring will also play a role. Electron-donating groups might destabilize the ring towards oxidation, while additional electron-withdrawing groups could enhance its stability.
Table 2: Predicted Relative Thermal Stability of Derivatives
| Derivative | Key Structural Feature | Predicted Relative Thermal Stability |
| 3-Bromo-2-fluoro-6-nitrophenylacetamide | Amide functional group | Higher than the corresponding carboxylic acid |
| 2-Fluoro-6-nitrophenylacetic acid | Absence of bromine | Potentially higher C-H vs C-Br bond strength |
| 3-Bromo-2-fluoro-6-aminophenylacetic acid | Amino group instead of nitro group | Different decomposition pathway, potentially lower |
Tuning of Electronic Properties for Material Science Applications
The electronic properties of this compound are largely dictated by the substituents on the phenyl ring. The nitro group is a powerful electron-withdrawing group, which significantly lowers the energy of the molecular orbitals and can impart useful electronic characteristics for applications in material science, such as in organic electronics. nih.govresearchgate.net Nitroaromatic compounds have been explored for their potential in creating materials with specific electronic and optical properties. researchgate.net
Structural modifications offer a pathway to fine-tune these electronic properties. For example, replacing the bromine atom with other functional groups can alter the electron density distribution in the aromatic ring. Introducing electron-donating groups would have the opposite effect of the nitro group, potentially leading to materials with different charge-transport properties. The interplay between electron-donating and electron-withdrawing groups on the same aromatic ring can lead to the formation of push-pull systems, which are of great interest in the design of nonlinear optical materials and organic semiconductors.
The acetic acid side chain can also be functionalized to attach the molecule to surfaces or to incorporate it into larger polymeric structures, thereby integrating its electronic properties into a macroscopic material. The ability to systematically modify the structure of this compound and its derivatives opens up possibilities for creating a library of compounds with tailored electronic properties for a range of material science applications.
Conformational Flexibility and Rotational Barriers
The conformational flexibility of this compound arises primarily from the rotation around the single bonds connecting the phenyl ring to the acetic acid side chain and the internal rotations within the side chain itself. The rotation around the C-C bond between the phenyl ring and the methylene group of the acetic acid side chain is of particular interest, as it determines the spatial relationship between the carboxylic acid group and the substituted aromatic ring.
The barrier to this rotation is influenced by the steric and electronic interactions between the substituents on the ring and the acetic acid moiety. The presence of the ortho-fluoro and ortho-nitro groups is expected to create significant steric hindrance, which would likely result in a higher rotational barrier compared to an unsubstituted phenylacetic acid. Computational studies on related substituted aromatic systems have shown that ortho-substituents can significantly impact the preferred conformation and the energy required for rotation.
The intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid proton and the ortho-fluoro or ortho-nitro group, could also play a crucial role in stabilizing certain conformations and thus influencing the rotational energy landscape. The planarity of the nitro group with respect to the phenyl ring is another conformational aspect to consider, although the barrier to rotation around the C-N bond is generally high.
Understanding the conformational preferences and the energy barriers to rotation is important as these factors can affect the molecule's ability to pack in a crystal lattice and its interaction with other molecules or surfaces in material science applications.
Advanced Reaction Mechanisms and Kinetic Studies
Side Reactions and By-product Formation
Identification and Mitigation Strategies
The multi-step synthesis of 3-Bromo-2-fluoro-6-nitrophenylacetic acid necessitates a thorough understanding of potential impurities that can arise at each stage. The primary route to this compound likely involves the nitration of a substituted bromo-fluoro-aniline or a derivative, followed by a Sandmeyer-type reaction to introduce the fluoro group, and subsequent conversion of a methyl group to a carboxylic acid.
Identification of Potential Byproducts
The formation of byproducts is a significant consideration in the synthesis of polysubstituted aromatic compounds. In the case of this compound, several potential impurities can be identified based on the likely synthetic pathway.
A plausible synthetic route commences with the acetylation of o-bromoaniline, followed by nitration, hydrolysis, diazotization, fluorination (via a Schiemann or related reaction), and finally, oxidation of a precursor methyl group.
During the critical nitration step of the N-acetylated o-bromoaniline derivative, the directing effects of the bromo and acetamido groups, along with the steric hindrance they impose, can lead to the formation of regioisomers. The primary directing influence comes from the ortho, para-directing acetamido group. However, the presence of the bromo substituent can influence the electronic distribution and steric accessibility of the aromatic ring.
Table 1: Potential Regioisomers from Nitration
| Isomer Name | Position of Nitro Group Relative to Acetamido Group |
|---|---|
| N-(2-bromo-6-nitrophenyl)acetamide | ortho |
| N-(2-bromo-4-nitrophenyl)acetamide | para |
Incomplete reactions at any stage of the synthesis are also a source of impurities. For instance, residual N-(2-bromo-6-nitrophenyl)acetamide after the hydrolysis step or incomplete conversion of the diazonium salt during the fluorination process can contaminate the final product.
The final oxidation step, likely from a 3-bromo-2-fluoro-6-nitrotoluene precursor, can also generate byproducts. Over-oxidation could lead to decarboxylation, while incomplete oxidation would leave unreacted starting material.
Mitigation Strategies for Byproduct Formation
Effective mitigation of these byproducts relies on precise control of reaction conditions and careful selection of reagents.
Control of Nitration Conditions: To minimize the formation of unwanted isomers during nitration, several strategies can be employed. The choice of nitrating agent and reaction temperature are critical. Using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, instead of the more aggressive nitric acid/sulfuric acid mixture, can enhance regioselectivity. Low-temperature control is also essential to reduce the rate of side reactions.
Table 2: Mitigation Strategies for Nitration Byproducts
| Strategy | Rationale |
|---|---|
| Use of milder nitrating agents (e.g., HNO₃/acetic anhydride) | Increases selectivity by reducing the reactivity of the electrophile. |
| Precise temperature control (low temperature) | Slows down the reaction rates, allowing for greater differentiation between the activation energies for the formation of different isomers. |
Optimization of Subsequent Steps: For the diazotization and fluorination steps, careful control of temperature and the incremental addition of reagents are crucial to prevent the decomposition of the diazonium salt and minimize side reactions. In the final oxidation step, the choice of oxidizing agent (e.g., potassium permanganate or chromic acid) and the stoichiometric control are key to ensuring complete conversion of the methyl group to the carboxylic acid without causing degradation of the aromatic ring.
Purification techniques such as recrystallization and column chromatography are indispensable for removing any remaining impurities and isolating the high-purity this compound.
Applications in Chemical Synthesis and Materials Science Excluding Biological/clinical
Precursor for Advanced Organic Synthesis
The strategic placement of electron-withdrawing and leaving groups on the aromatic ring of 3-Bromo-2-fluoro-6-nitrophenylacetic acid makes it a highly valuable precursor for the synthesis of a variety of organic molecules.
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Phenylacetic acid derivatives, particularly those bearing a nitro group ortho to the acetic acid side chain, are classical precursors for the construction of nitrogen-containing heterocycles. For instance, the reduction of the nitro group to an amine is a key step in synthetic routes leading to indoles and their derivatives. This transformation generates an ortho-amino phenylacetic acid intermediate which can subsequently undergo intramolecular cyclization to form an oxindole, a common precursor to indoles.
Similarly, the reactive sites on this compound could potentially be exploited in condensation reactions to form quinoline (B57606) and quinazoline (B50416) scaffolds. The carboxylic acid moiety, along with the reactive positions on the aromatic ring, could participate in cyclization reactions with appropriate reagents to build these fused heterocyclic systems. The presence of the bromo and fluoro substituents offers additional handles for further functionalization of the resulting heterocyclic core.
The bromo and fluoro substituents on the phenyl ring of this compound serve as versatile functional groups for the synthesis of more complex aromatic compounds. These halogens can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These powerful carbon-carbon bond-forming reactions allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups, thereby enabling the construction of intricate and highly functionalized aromatic systems. The nitro group can also be a precursor for other functionalities, such as an amino group, which can then be used in further synthetic transformations.
The bifunctional nature of this compound, possessing both a carboxylic acid and reactive halogen atoms, makes it a potential monomer for the synthesis of novel polymeric materials. The carboxylic acid can be used for polyester or polyamide formation, while the halogen atoms can be utilized for polymerization through cross-coupling reactions. The presence of the fluoro and nitro groups can impart unique properties to the resulting polymers, such as thermal stability, flame retardancy, and specific electronic characteristics.
Development of Novel Reagents and Catalysts
The structural attributes of this compound also suggest its potential in the development of new reagents and catalysts for organic synthesis.
The carboxylic acid group and the potential for derivatization of the aromatic ring make this compound a candidate for the design of novel ligands for metal-catalyzed reactions. The carboxylate can act as a coordinating group for a metal center, and the aromatic ring can be functionalized with other donor atoms to create multidentate ligands. The electronic properties of the ligand, influenced by the fluoro and nitro substituents, could modulate the reactivity and selectivity of the metal catalyst in various transformations, including cross-coupling reactions, hydrogenations, and oxidations.
While direct organocatalytic applications of this compound are not documented, its acidic nature, due to the carboxylic acid moiety, suggests a potential role as a Brønsted acid catalyst in certain organic reactions. Furthermore, derivatives of this compound, where the carboxylic acid is converted into other functional groups, could potentially be explored as novel organocatalysts. The chiral resolution of this compound could also open avenues for its use in asymmetric organocatalysis.
Exploration in Advanced Materials Research
The utility of this compound in advanced materials stems from the synergistic effects of its functional groups. The fluorinated aromatic ring is a key feature for developing robust materials, while the nitro and bromo groups, along with the carboxylic acid moiety, offer versatile handles for synthetic modification and polymerization.
Optoelectronic Materials (e.g., based on fluorinated aromatic rings)
The design of novel optoelectronic materials often relies on molecules with precisely tuned electronic properties. The structure of this compound incorporates several features that are advantageous for this purpose.
Key Structural Features for Optoelectronics:
Fluorinated Aromatic Ring: The incorporation of fluorine into organic molecules can significantly alter their physical and chemical characteristics. nbinno.com Fluorine's high electronegativity can influence the electronic energy levels (HOMO/LUMO) of the molecule, a critical factor in designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. nih.gov This property can create significant intramolecular charge-transfer characteristics when combined with electron-donating moieties, which is a common strategy for developing materials with nonlinear optical (NLO) properties or for use as electron-transport materials in electronic devices.
Reactive Sites for Synthesis: The carboxylic acid (-COOH) and bromo (-Br) substituents serve as versatile synthetic handles. The carboxylic acid can be used to anchor the molecule to surfaces or to form larger conjugated systems through ester or amide linkages. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Stille, or Heck coupling) to extend the π-conjugated system, a fundamental approach for creating organic semiconductors and dyes.
While direct synthesis of optoelectronic materials from this specific acid is not detailed in available literature, its potential as a precursor is clear. It provides a foundational structure upon which more complex, functional molecules can be built.
Table 1: Potential Influence of Functional Groups on Optoelectronic Properties
| Functional Group | Property Influence | Potential Application |
| Fluorine (-F) | Modifies HOMO/LUMO energy levels, enhances thermal stability and solubility. | Organic semiconductors, OLEDs, OPVs |
| Nitro Group (-NO₂) | Strong electron-withdrawing nature, promotes charge-transfer. | Electron-transport materials, NLO materials |
| Bromo Group (-Br) | Site for cross-coupling reactions to extend conjugation. | Synthesis of organic dyes and polymers |
| Carboxylic Acid (-COOH) | Anchoring group, site for forming amide/ester bonds. | Surface modification, dye-sensitized solar cells |
Specialty Polymers and Functional Coatings
The development of advanced polymers and coatings requires monomers that can impart specific properties like thermal stability, chemical resistance, and tailored surface characteristics. Fluorinated compounds are indispensable in this area due to the unique properties conferred by the carbon-fluorine bond. nbinno.comnbinno.com
This compound can be envisioned as a precursor for creating high-performance polymers and functional coatings.
Contributions to Polymer and Coating Properties:
Enhanced Durability: Polymers and coatings derived from fluorinated intermediates can exhibit increased thermal stability and chemical inertness. nbinno.com This makes them suitable for applications in harsh environments, such as in the aerospace, automotive, or chemical industries. nbinno.com
Surface Properties: The presence of fluorine often leads to materials with low surface energy. nbinno.com Coatings formulated from polymers containing this moiety could exhibit non-stick, water-repellent (hydrophobic), and stain-resistant properties. nbinno.comnbinno.com
Polymerization Potential: The carboxylic acid group is a primary site for polymerization. It can undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. This incorporates the fluorinated nitroaromatic ring directly into the polymer backbone, ensuring the desired properties are distributed throughout the material.
Post-Polymerization Functionalization: The bromo and nitro groups can serve as sites for modification after the polymer has been formed. The bromine atom can be replaced through various substitution reactions, and the nitro group can be reduced to an amine, which can then be used for grafting other molecules, cross-linking the polymer, or attaching dyes.
Research in fluorine chemistry consistently highlights its role in creating materials with exceptional properties. man.ac.uk While this specific molecule is a building block, its structure is well-suited for the synthesis of new functional monomers for recyclable and well-defined fluoropolymers. man.ac.uk
Table 2: Properties of this compound
| Property | Value | Source |
| CAS Number | 1807155-75-4 | appchemical.comchemscene.com |
| Molecular Formula | C₈H₅BrFNO₄ | appchemical.comchemscene.com |
| Molecular Weight | 278.03 g/mol | appchemical.comchemscene.com |
| Key Functional Groups | Carboxylic Acid, Nitro compounds, Bromide, Fluoride (B91410) | chemscene.com |
Future Research Directions and Emerging Paradigms
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. jctjournal.com The application of these principles to the synthesis of "3-Bromo-2-fluoro-6-nitrophenylacetic acid" presents significant opportunities for innovation.
A primary focus of green chemistry is the replacement of hazardous solvents with more sustainable alternatives. digitellinc.com Traditional organic solvents, often volatile and toxic, can be substituted with bio-based solvents, supercritical fluids, or even water. numberanalytics.comresearchgate.net For instance, exploring the use of bio-alcohols, such as bioethanol, or glycerol, a byproduct of biodiesel production, could significantly lower the environmental footprint of the synthesis of "this compound". numberanalytics.com The ideal scenario in green chemistry is to avoid the use of solvents altogether, and if a solvent is necessary, water is often a preferred choice due to its non-toxic and non-flammable nature. researchgate.netrsc.org
The following table outlines potential sustainable solvent alternatives for key reaction steps in the synthesis of halogenated and nitrated aromatic compounds:
| Reaction Step | Conventional Solvent | Sustainable Alternative(s) | Key Advantages |
| Nitration | Sulfuric Acid/Nitric Acid | Ionic Liquids, Solid Acid Catalysts | Reduced corrosive waste, potential for catalyst recycling |
| Halogenation | Chlorinated Solvents (e.g., Dichloromethane) | Bio-based solvents (e.g., Cyrene), Supercritical CO2 | Lower toxicity, reduced greenhouse gas emissions |
| Side-chain elaboration | Aprotic Polar Solvents (e.g., DMF, DMSO) | Deep Eutectic Solvents (DESs), Water (with surfactants) | Biodegradability, lower cost, enhanced safety |
This table presents hypothetical applications of green chemistry principles to the synthesis of compounds with similar functionalities to "this compound," based on general green chemistry literature.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jk-sci.comjocpr.com Syntheses with high atom economy maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com This is a core principle of green chemistry, directly linked to waste prevention. jctjournal.comnumberanalytics.com
Future synthetic routes to "this compound" will likely focus on catalytic methods and reaction types that inherently possess high atom economy, such as addition and cycloaddition reactions. jk-sci.com For instance, the development of catalytic C-H activation methods could provide a more direct and atom-economical way to introduce functional groups, avoiding the use of stoichiometric reagents that generate significant waste. numberanalytics.com
The table below compares the atom economy of a traditional synthetic approach with a hypothetical green alternative for a key transformation.
| Transformation | Traditional Method (e.g., Stoichiometric) | Green Alternative (e.g., Catalytic) | Atom Economy (%) | Waste Generated |
| Aromatic Nitration | Mixed Acid (H2SO4/HNO3) | Solid Acid Catalyst (e.g., Zeolite) with N2O5 | ~50% | Spent Acid |
| Halogenation | Electrophilic Aromatic Substitution with Br2 and Lewis Acid | Oxidative Halogenation with HBr and an Oxidant | ~60% | Lewis Acid Waste |
| Side-chain introduction | Multi-step synthesis from a substituted toluene | Direct carboxylation of a benzyl (B1604629) halide | >80% | Minimal |
Note: The values in this table are illustrative and represent typical ranges for these types of reactions.
High-Throughput Experimentation and Automation in Discovery
High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of a vast number of reaction conditions. researchgate.net By employing automated liquid handling robots and parallel reaction setups, researchers can quickly identify optimal catalysts, solvents, and reaction parameters for the synthesis of "this compound" and its analogs. strath.ac.uk This approach significantly accelerates the discovery of new synthetic routes and the optimization of existing ones. morressier.com
Automation in synthesis can be applied to all stages, from reaction setup and execution to purification and analysis. synplechem.com Automated synthesis platforms can operate 24/7, freeing up chemists to focus on more complex tasks. drugtargetreview.com This continuous operation can dramatically shorten the timeline for producing libraries of derivatives for biological screening. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new molecules. mdpi.com These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal synthetic routes, and even design novel molecules with desired properties. nih.govmit.edu
For "this compound," AI algorithms could be used to:
Predict Reactivity: Machine learning models can be trained to predict the reactivity of different positions on the aromatic ring, guiding the selective introduction of functional groups.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to the target molecule, potentially uncovering routes that a human chemist might overlook. nih.gov
Property Prediction: AI can predict the physicochemical and biological properties of derivatives of "this compound," helping to prioritize which compounds to synthesize for further testing.
The synergy between AI and automated synthesis platforms creates a powerful closed-loop system for accelerated discovery. nih.gov AI can design new molecules and synthetic routes, which are then automatically synthesized and tested. The experimental data is then fed back into the AI model to refine its predictions, creating a continuous cycle of design, synthesis, and learning.
Exploration of Novel Reactivity and Unconventional Transformations
Future research will undoubtedly focus on exploring the novel reactivity of the "this compound" scaffold and employing unconventional transformations in its synthesis. The unique electronic properties conferred by the bromo, fluoro, and nitro substituents can lead to unexpected and useful chemical behavior.
For example, the development of novel palladium-catalyzed cross-coupling reactions could enable the efficient diversification of the molecule by replacing the bromine atom with a wide range of other functional groups. inventivapharma.com Furthermore, exploring photochemical or electrochemical methods could provide access to new reaction pathways that are not achievable through traditional thermal methods, often under milder and more environmentally friendly conditions.
The investigation of biocatalysis, using enzymes to perform specific chemical transformations, also holds great promise. rsc.org Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, offering a highly efficient and sustainable means of synthesizing complex chiral molecules derived from "this compound."
Q & A
Q. How can researchers optimize synthetic routes for 3-bromo-2-fluoro-6-nitrophenylacetic acid given its complex substituent pattern?
Methodological Answer: Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible precursors like nitro-substituted bromofluorobenzoic acids or phenylacetone derivatives. For example, brominated phenylacetic acid intermediates (e.g., 3-bromophenylacetic acid, ) can be functionalized via nitration and fluorination. Reaction conditions (e.g., temperature, catalyst selection) must account for steric hindrance from bromine and fluorine substituents. Purification via column chromatography or recrystallization (common for brominated aromatics ) is critical due to byproduct formation.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : and NMR are essential for resolving fluorine and aromatic proton signals, but overlapping peaks may require 2D techniques (e.g., COSY, HSQC) .
- Mass Spectrometry : High-resolution LC-MS can confirm molecular weight (expected ~292 g/mol) and detect halogen isotopic patterns.
- Elemental Analysis : Validate bromine, fluorine, and nitrogen content quantitatively. Comparative spectral databases (e.g., PubChem ) and structurally related compounds (e.g., 3-bromo-2-fluoro-5-nitrobenzoic acid ) provide reference data.
Q. How should researchers address solubility challenges during experimental design?
Methodological Answer: Bromine and nitro groups reduce solubility in polar solvents. Start with dimethyl sulfoxide (DMSO) or dichloromethane for initial dissolution. For aqueous reactions, use co-solvents (e.g., acetone/water mixtures) or surfactants. Solubility parameters for analogous compounds (e.g., 4-bromo-2-fluorocinnamic acid ) suggest similar behavior.
Advanced Research Questions
Q. How can conflicting NMR data for nitro- and halogen-substituted aromatics be resolved?
Methodological Answer: Discrepancies often arise from coupling between - and NOE effects. Use -decoupled NMR or variable-temperature experiments to simplify splitting patterns . For example, the trifluoroacetic acid NMR challenge highlights strategies for complex splitting. Computational modeling (e.g., DFT for predicting chemical shifts) can validate assignments .
Q. What strategies mitigate dehalogenation or nitro group reduction during reactions?
Methodological Answer:
- Catalyst Selection : Avoid palladium catalysts in hydrogenation steps to prevent bromine loss. Use nickel or copper for controlled reductions.
- Temperature Control : Keep reactions below 80°C to minimize thermal decomposition (observed in brominated phenylacetones ).
- Protecting Groups : Temporarily protect the nitro group (e.g., acetylation) during bromine/fluorine substitutions .
Q. How do substituent positions (bromo, fluoro, nitro) influence reactivity in cross-coupling reactions?
Methodological Answer: The ortho-fluoro and meta-nitro groups create electronic and steric effects. Computational studies (e.g., Fukui indices) predict reactive sites. Experimentally, Suzuki-Miyaura coupling with phenylboronic acids (e.g., 2-bromo-6-chlorophenylboronic acid ) can test reactivity. Compare results to analogues like 4-bromo-2-fluorocinnamic acid , where fluorine directs electrophilic substitution.
Q. How can researchers validate the biological activity of derivatives without reliable prior data?
Methodological Answer: Use a tiered approach:
- In-silico Screening : Molecular docking against targets (e.g., enzymes inhibited by nitroaromatics ).
- In-vitro Assays : Test cytotoxicity and antimicrobial activity using standardized protocols (e.g., MIC assays ).
- Structure-Activity Relationships (SAR) : Modify substituents systematically (e.g., replacing bromine with chlorine ) to isolate functional group contributions.
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for bromo-fluoro-nitro compounds?
Methodological Answer: Variations arise from polymorphism or impurities. Reproduce purification methods (e.g., recrystallization solvents used for 3-bromophenylacetic acid vs. 4-bromo-2-fluorocinnamic acid ). Differential Scanning Calorimetry (DSC) can identify polymorphic forms. Cross-reference with high-purity standards (e.g., >97% purity by HPLC ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
